molecular formula C19H24N4O4S B2468396 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate CAS No. 886907-83-1

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2468396
CAS No.: 886907-83-1
M. Wt: 404.49
InChI Key: GSARVXIMJQPYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a furan-2-yl substituent, and a piperidine-4-carboxylate ester group. This structure combines multiple pharmacophoric elements: the thiazolo-triazole moiety is associated with diverse biological activities (e.g., antimicrobial, anti-inflammatory), while the furan and piperidine groups enhance solubility and bioavailability .

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-3-14-20-19-23(21-14)17(24)16(28-19)15(13-6-5-11-27-13)22-9-7-12(8-10-22)18(25)26-4-2/h5-6,11-12,15,24H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSARVXIMJQPYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate is a complex organic compound characterized by multiple functional groups, including a piperidine core and various heterocycles. This compound has garnered attention due to its potential biological activities, which are explored in various medicinal chemistry contexts.

Chemical Structure and Properties

  • Molecular Formula: C22H28N4O4S
  • Molecular Weight: 444.5 g/mol
  • CAS Number: 898344-58-6

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety and a furan ring, contributing to its diverse chemical reactivity and potential biological effects. The presence of hydroxyl and ethyl groups enhances its solubility and interaction capabilities with biological targets.

The biological activity of this compound is primarily linked to its interactions with specific biological receptors. Preliminary studies suggest that compounds with similar structural motifs exhibit various pharmacological properties:

  • Antimicrobial Activity: Compounds featuring the thiazole and triazole frameworks have shown significant antimicrobial effects against various pathogens.
  • Anticancer Properties: Research indicates that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance, related compounds have demonstrated cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .
  • Anti-inflammatory Effects: The presence of hydroxyl groups may contribute to anti-inflammatory activities through modulation of inflammatory pathways.

Comparative Biological Activity

Compound NameStructural FeaturesBiological Activity
1-{6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidineSimilar piperidine core; lacks furanAntimicrobial
Ethyl 4-{[(furan-2-yl)methyl]thiazol-5-yloxy}butanoateContains furan and thiazole; simpler structureAnticancer
6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazole derivativesSimilar triazole-thiazole framework; lacks piperidineAntifungal

Case Study 1: Anticancer Activity

A study involving a series of triazole derivatives demonstrated that certain analogs exhibited potent cytotoxicity against colon carcinoma cells with IC50 values significantly lower than conventional chemotherapeutics . This suggests that this compound may possess similar anticancer properties.

Case Study 2: Antimicrobial Efficacy

Research has indicated that compounds with thiazole and triazole functionalities can effectively inhibit bacterial growth. For example, derivatives similar to the compound have shown promising results against Gram-positive and Gram-negative bacteria .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Core: Utilizing piperidine as a starting material.
  • Coupling Reactions: Employing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds.
  • Functionalization: Introducing the thiazole and furan moieties through nucleophilic substitution reactions.

Common reagents include potassium permanganate for oxidation reactions and lithium aluminum hydride for reductions under controlled conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing its core thiazolo-triazole scaffold but differing in substituents (Table 1). Structural variations influence physicochemical properties, binding affinity, and metabolic stability.

Table 1: Structural and Functional Comparison of Thiazolo-Triazole Derivatives

Compound Name Substituent Variations Molecular Weight (g/mol) Key Features
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate (Target) Furan-2-yl, piperidine-4-carboxylate ~463.5* High polarity due to hydroxyl and ester groups; furan enhances π-π stacking
Ethyl 4-[(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate 3-Fluorophenyl, piperazinecarboxylate ~501.5* Increased lipophilicity from fluorine; piperazine improves solubility
{4-[(2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone 3-Fluorophenyl, furan-2-yl methanone ~539.5* Methanone group introduces hydrogen-bonding potential
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Pyridin-3-yl, butoxybenzoyl ~619.6* Extended aromatic system; pyridine enhances metal coordination capacity

*Molecular weights estimated from empirical formulas.

Key Research Findings and Implications

Substituent Effects on Bioactivity: The furan-2-yl group in the target compound likely enhances π-π interactions with aromatic residues in enzyme active sites, a feature absent in the 3-fluorophenyl analog . The piperidine-4-carboxylate ester in the target compound may confer metabolic stability compared to the piperazinecarboxylate in , which is more prone to hydrolysis .

Structural Validation :

  • Crystallographic data (via SHELX and ORTEP-III ) confirm planarity of the thiazolo-triazole core, critical for maintaining binding pocket complementarity. The hydroxyl group at position 6 stabilizes the structure via intramolecular hydrogen bonding .

Hypothetical Pharmacokinetic Profiles: The target compound’s furan and ester groups suggest moderate logP (~2.5), balancing solubility and membrane permeability. In contrast, the methanone derivative may exhibit higher plasma protein binding due to its ketone moiety.

Q & A

Q. What synthetic strategies are commonly employed for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?

The thiazolo-triazole fused system is typically synthesized via cyclization reactions. A multi-step approach involves:

  • Condensation of thiosemicarbazides with α-keto esters or α-haloketones to form triazole intermediates.
  • Subsequent cyclization using POCl₃ or other Lewis acids to activate carbonyl groups and facilitate ring closure .
  • Final functionalization (e.g., alkylation or coupling with furan derivatives) to introduce substituents. Key reagents include hydrazine hydrate for triazole formation and phosphorus oxychloride for electrophilic activation .

Q. How is the structure of this compound confirmed experimentally?

Structural validation requires:

  • 1H/13C NMR : Assigning protons and carbons in the thiazole (δ 6.8–7.5 ppm), triazole (δ 8.0–9.0 ppm), and piperidine (δ 1.2–3.5 ppm) moieties.
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns consistent with the fused heterocyclic system .
  • X-ray crystallography (if crystals are obtainable): Resolves bond lengths and dihedral angles, critical for verifying planarity of the triazole-thiazole system (e.g., deviations < 0.02 Å) .

Q. What preliminary biological screening methods are recommended for this compound?

Initial assays focus on:

  • Antifungal activity : Microdilution assays against Candida spp. or Aspergillus spp., given structural similarities to triazoles targeting lanosterol 14α-demethylase .
  • Enzyme inhibition : Docking studies using PDB enzymes (e.g., 3LD6) to predict binding affinity to fungal cytochrome P450 .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-4-carboxylate moiety?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the piperidine nitrogen.
  • Catalysis : Use of DBU or K₂CO₃ to deprotonate intermediates and accelerate alkylation .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water) resolves stereoisomers, critical for chiral centers in the piperidine ring .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR signals often arise from:

  • Dynamic effects : Rotamers in the piperidine ring cause splitting; variable-temperature NMR (VT-NMR) can coalesce signals .
  • Residual solvents : DMSO-d₆ may obscure protons at δ 2.5–3.0 ppm; lyophilization or deuterium exchange is advised .
  • Crystallographic validation : Single-crystal XRD resolves ambiguities in regiochemistry (e.g., triazole vs. thiadiazole connectivity) .

Q. What computational methods are suitable for predicting biological targets?

  • Molecular docking : Autodock Vina or Schrödinger Suite to model interactions with fungal P450 enzymes, using grid boxes centered on heme cofactors .
  • MD simulations : GROMACS to assess binding stability (RMSD < 2.0 Å over 100 ns) and identify key residues (e.g., Tyr118 in 3LD6) .
  • QSAR models : CoMFA/CoMSIA to correlate substituent effects (e.g., ethyl vs. methyl groups) with antifungal potency .

Q. How to address low solubility in bioactivity assays?

  • Prodrug design : Hydrolysis of the ethyl ester to a carboxylic acid improves aqueous solubility (e.g., pH 7.4 buffer) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability and reduces off-target effects .
  • Co-solvent systems : DMSO/PEG-400 mixtures (≤10% v/v) maintain compound stability without cytotoxicity .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC-DAD : Purity > 95% with retention time matching reference standards (e.g., C18 column, λ = 254 nm) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) to confirm absence of byproducts .
  • TLC monitoring : Silica gel GF254 plates with ethyl acetate/hexane (3:7) to track reaction progress .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace furan-2-yl with thiophene or pyridine to assess heterocycle effects on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-ethyl position to modulate redox potential .
  • Stereochemical probes : Synthesize enantiomers via chiral HPLC to evaluate impact on enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.